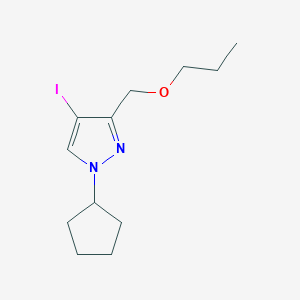
4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine" is a pyrimidine derivative with potential pharmacological properties. Pyrimidine derivatives have been extensively studied due to their diverse biological activities, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties . They have also been investigated for their affinity for dopamine receptors, which is significant for their potential use as inhibitors of spiroperidol binding . Additionally, pyrimidine derivatives have shown antiproliferative effects against human cancer cell lines, suggesting their potential as anticancer agents .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves nucleophilic substitution reactions. For instance, a series of 4-piperazinopyrimidines were synthesized by reacting 2,4,6-trichloropyrimidine with amines, leading to the separation of isomers . Similarly, 2,4-diaminopyrimidines were synthesized and tested for their ability to inhibit spiroperidol binding . Another approach involved the nucleophilic substitution reaction of pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides to yield antiproliferative compounds . The synthesis of pyrimidinylthio pyrimidotriazolothiadiazines also involved nucleophilic displacement of chlorine atoms with secondary amines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. X-ray diffraction and PCILO computation were used to analyze the molecular structures of three compounds, revealing the importance of the substituents in positions 2 and 5 of the pyrimidine ring for dopamine receptor affinity . The molecular structures of bis-heteryl derivatives of piperazine were also investigated, showing the potential for various nucleophilic reagents to react and form dialkylamino derivatives .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including thermal rearrangements and cyclocondensations. An unexpected thermal rearrangement was observed during the reaction of guanidines with triethyl orthoacetate, leading to pyrimido[1,2-a][1,3,5]triazin-6-ones . The reactivity of chlorine atoms in pyrimidine derivatives was studied, showing different rates of substitution, which is important for the synthesis of compounds with varying numbers of piperidino groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the presence of a methylthio substituent in the 5 position of the pyrimidine ring contributes to the compounds' pharmacological profile . The antimicrobial activity of pyrimidine derivatives was also tested, with some compounds showing potent inhibitory activity against both Gram-positive and Gram-negative bacteria . The benzylation and nitrosation of pyrimidine derivatives have been studied, leading to the formation of polymorphs with different hydrogen bonding patterns and crystal structures .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Hydrogen-Bond-Degenerate Nucleosides : Researchers synthesized several pyrrolo[2,3-d]pyrimidine derivatives, including a tricyclic nucleoside with potential as a polymerase substrate for DNA incorporation. This involves the use of 4-chloro derivatives in complex synthesis processes (Williams, Loakes, & Brown, 1998).
- Investigation of Piperazine Analogs : Studies have developed methods for synthesizing N,N′-bis(5-nitro-6-pyrimidinyl) derivatives of piperazine, emphasizing the importance of the chlorine atom in the pyrimidine ring for successful reactions with nucleophilic agents (Makarov, Sedov, Nemeryuk, & Safonova, 1994).
- Benzylation and Nitrosation Studies : Research into 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one and related compounds revealed details about their crystalline forms and hydrogen bonding, crucial for understanding their chemical behavior (Glidewell, Low, Marchal, & Quesada, 2003).
Applications in Drug Synthesis
- Synthesis of Chemotherapeutic Analogs : Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)dithiones, analogs to chemotherapeutic compounds, were synthesized starting from commercially available 4,6-dichloro-2-(methylthio)pyrimidine. This highlights the potential biological interest in these compounds (Snieckus & Guimarães, 2014).
- Inhibitors of Spiroperidol Binding : A study synthesized a series of 6-chloro-2,4-diaminopyrimidines as inhibitors of spiroperidol binding, crucial in understanding dopamine receptor interactions (Gueremy, Audiau, Uzan, Le Fur, Leger, & Carpy, 1982).
Advanced Research and Analysis
- X-ray Crystallographic Analysis : The structure of various pyrimidine derivatives has been analyzed using X-ray crystallography, providing insights into their molecular and electronic structures (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
- Microwave Approach to Protein Kinase Inhibitors : A hybrid flow and microwave approach was used to prepare protein kinase inhibitors, demonstrating advanced techniques in drug synthesis (Russell, Lin, Hains, Simone, Robinson, & McCluskey, 2015).
Propriétés
IUPAC Name |
4-chloro-6-[4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N6S2/c1-23-13-17-9(15)7-11(19-13)21-3-5-22(6-4-21)12-8-10(16)18-14(20-12)24-2/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGZCYPWYZRTIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCN(CC2)C3=CC(=NC(=N3)SC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

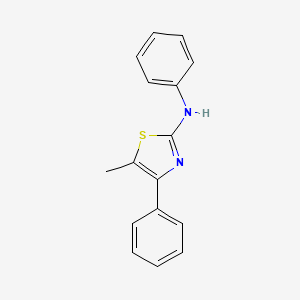
![1,7-dimethyl-3-(3-methylbutyl)-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2509124.png)
![4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2509125.png)
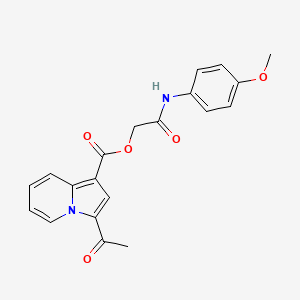
![2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B2509127.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2509130.png)
![Pyridin-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2509131.png)

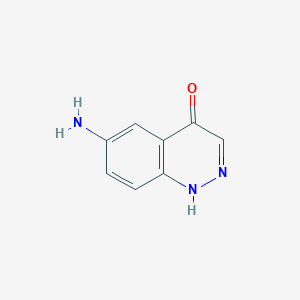
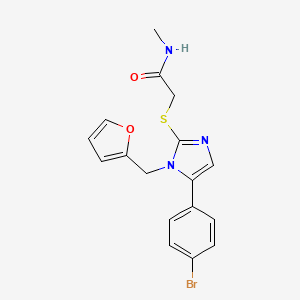
![5-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2509141.png)
![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)
